N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
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Description
N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H25ClFN3O5 and its molecular weight is 465.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been reported to exhibit a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , and anti-HIV-1 .
Mode of Action
Compounds with similar structures have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to inhibit acetylcholinesterase , which plays a crucial role in the cholinergic system, affecting learning and memory .
Pharmacokinetics
The c-7 multi-ring substituents in similar compounds were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Similar compounds have been designed to alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve dna-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action .
Properties
IUPAC Name |
N-[2-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5.ClH/c23-17-3-1-2-4-18(17)29-14-21(27)26-11-9-25(10-12-26)8-7-24-22(28)16-5-6-19-20(13-16)31-15-30-19;/h1-6,13H,7-12,14-15H2,(H,24,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXYAXBOTYWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=CC=C4F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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